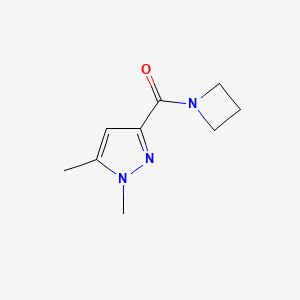

azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl-(1,5-dimethylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-6-8(10-11(7)2)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOGOLLEIWBEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by a reaction with a pyrazole derivative. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and the use of industrial-grade reagents and solvents. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

Azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone has a range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural, synthetic, and functional differences between azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone and related compounds.

Table 1: Comparative Analysis of Pyrazolyl Methanone Derivatives

Key Observations:

Structural Variations: Azetidine vs. Tetrazole-linked analogs () offer higher nitrogen content, which may improve solubility or metal coordination . Substituent Effects: The 1,5-dimethylpyrazole group enhances steric shielding, reducing metabolic degradation compared to unsubstituted pyrazoles (e.g., ) . β-Keto-enol derivatives () exhibit intramolecular hydrogen bonding (O1—H···O2, 1.95 Å), stabilizing the enol tautomer and influencing reactivity .

Synthetic Routes: The target compound’s synthesis likely involves coupling a preformed 1,5-dimethylpyrazole-3-carboxylic acid derivative with azetidine, analogous to methods for piperidine-linked methanones (e.g., chloroacetyl chloride and amine nucleophiles in acetonitrile) . In contrast, β-keto-enol analogs () are synthesized via Claisen-Schmidt condensations, highlighting the versatility of pyrazole-carboxylic acid intermediates .

β-Keto-enol derivatives () demonstrate anti-inflammatory and anti-HIV properties, linked to their ability to chelate metal ions or modulate enzyme activity . Crystallography: Crystal structures of similar compounds (e.g., ) reveal orthorhombic packing (space group P212121) with Z = 4, stabilized by hydrogen bonds and van der Waals interactions . Such data aid in predicting the target compound’s solid-state behavior.

Computational and Experimental Tools: Programs like SHELXL () and WinGX () are critical for refining crystal structures, while ORTEP aids in visualizing anisotropic displacement ellipsoids . These tools ensure accurate characterization of pyrazolyl methanone derivatives.

Biological Activity

Azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an azetidine ring fused with a pyrazole moiety, which is significant for its biological properties. The synthesis typically involves the formation of the azetidine ring followed by the introduction of the pyrazole component. Common synthetic routes include cyclization reactions using strong bases or acids to facilitate the formation of the desired structure.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The dual-ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various pharmacological effects, including anticancer and antimicrobial activities .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. For instance, pyrazole compounds have been investigated for their ability to inhibit specific cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and breast cancer cell lines (MCF-7 and MDA-MB-231). These studies suggest that certain derivatives exhibit submicromolar antiproliferative activity and can modulate autophagy pathways by affecting mTORC1 signaling .

Antimicrobial Activity

In addition to anticancer effects, compounds related to this compound have shown promise as antimicrobial agents. A study demonstrated that pyrazole-based peptidomimetics exhibited significant antimicrobial activity against antibiotic-resistant bacteria, outperforming traditional antibiotics in some cases. The mechanism behind this activity involves disrupting bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic pathways for azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone?

The compound can be synthesized via acylation of 1,5-dimethyl-1H-pyrazol-3-amine with an azetidine carbonyl chloride derivative under anhydrous conditions. Optimization of reaction parameters (e.g., temperature, solvent, and catalyst) is critical. For example, chlorination of hydroxyl precursors (e.g., (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)methanone) using POCl₃ or SOCl₂ followed by substitution with azetidine has been demonstrated for analogous pyrazole derivatives . Reaction progress should be monitored via TLC or GC-MS to identify intermediates and byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization typically involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and detect tautomeric forms. For example, pyrazole ring protons exhibit distinct splitting patterns due to adjacent substituents .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the azetidine-pyrazole linkage and molecular geometry. Software like SHELX or WinGX is used for structure refinement .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to the compound’s hydrophobic azetidine and pyrazole moieties.

- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage in inert atmospheres.

- Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism, influencing reactivity in subsequent derivatization .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula can estimate intramolecular interactions, such as hyperconjugation between the azetidine carbonyl and pyrazole ring . Such studies guide the design of derivatives with tailored redox or photophysical properties.

Q. What strategies mitigate regioselectivity challenges during functionalization?

Regioselective functionalization of the pyrazole ring can be achieved via:

Q. How does the crystal packing influence its bioactivity?

Non-covalent interactions (e.g., π-π stacking of pyrazole rings, hydrogen bonding with azetidine) in the solid state affect solubility and ligand-receptor binding. Hirshfeld surface analysis quantifies these interactions and correlates them with in vitro activity .

Q. What analytical techniques resolve data contradictions in tautomeric equilibria?

Discrepancies in tautomeric ratios (e.g., keto vs. enol forms) can be resolved using:

- Variable-temperature NMR : Monitors equilibrium shifts with temperature.

- IR spectroscopy : Detects carbonyl (C=O) and hydroxyl (O-H) stretching frequencies .

- DFT-based molecular dynamics : Simulates tautomer stability under different conditions .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

- Stepwise monitoring : Use inline FTIR or LC-MS to track intermediate formation.

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) improve acylation efficiency .

- Workup protocols : Gradient extraction or column chromatography minimizes losses of polar intermediates .

Q. What crystallographic software is recommended for structure refinement?

Q. How to design analogs for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.